molecular formula C8H8F3N3O2 B2525441 2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide CAS No. 314768-14-4

2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide

Cat. No.: B2525441
CAS No.: 314768-14-4
M. Wt: 235.166
InChI Key: WTAONMWRQNLKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide typically involves the reaction of 2-oxo-5-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid
  • 3-Hydroxy-3-(2-chloro-4-(trifluoromethyl)thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile
  • 4-(2,5-Dichlorothienyl)-1,3-thiazoles

Uniqueness

2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-7(16)14(3-5)4-6(15)13-12/h1-3H,4,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAONMWRQNLKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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